molecular formula C17H17ClN6O2S B2534103 2-chloro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide CAS No. 1021259-39-1

2-chloro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2534103
CAS No.: 1021259-39-1
M. Wt: 404.87
InChI Key: ILAZIRFLPJBLBL-UHFFFAOYSA-N
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Description

2-chloro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN6O2S and its molecular weight is 404.87. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Novel pyridazinone derivatives, including those bearing the benzenesulfonamide moiety, have shown promising anticancer activity. For instance, specific derivatives have demonstrated remarkable activity against leukemia and non-small cell lung cancer cell lines, with GI(50) values indicating high potency. These compounds are being evaluated as potential leads for developing new anticancer agents, showing tolerable toxicity in animal models (Rathish et al., 2012).

Molecular and Supramolecular Structures

Research on N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamides has provided insights into their molecular and supramolecular structures. These studies have highlighted the impact of different substituents on the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for understanding the activity and properties of these compounds (Jacobs et al., 2013).

Enzyme Inhibition and Antioxidant Potential

Sulfonamide Schiff bases have been synthesized and characterized for their enzyme inhibition potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as for their antioxidant properties. These compounds have demonstrated significant inhibitory activity and antioxidant potential, suggesting their potential use in treating neurodegenerative diseases and oxidative stress-related conditions (Kausar et al., 2019).

Antimicrobial Studies

New pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies are crucial for the development of new antimicrobial agents in response to the increasing resistance to existing drugs. The research has provided valuable insights into the structure-activity relationships that govern the antimicrobial efficacy of sulfonamide derivatives (Patel & Agravat, 2007).

Carbonic Anhydrase Inhibition

Novel sulfonamides incorporating 1,3,5-triazine moieties have been explored as inhibitors of carbonic anhydrase isozymes, which play significant roles in physiological processes such as respiration and acid-base balance. These inhibitors have shown activity against cytosolic and tumor-associated carbonic anhydrase isozymes, offering potential therapeutic avenues for managing conditions like glaucoma, epilepsy, and cancer (Garaj et al., 2005).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the search results, similar compounds have been identified as potent inhibitors of the PI3K-Akt-mTOR pathway , a highly activated signal transduction pathway in human hematological malignancies.

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

Future Directions

The future directions of this compound could involve further development in various fields such as drug discovery, molecular biology, and organic synthesis. The molecular interactions of similar derivatised conjugates in docking studies reveal their suitability for further development .

Properties

IUPAC Name

2-chloro-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2S/c18-14-5-1-2-6-15(14)27(25,26)21-11-10-20-16-7-8-17(24-23-16)22-13-4-3-9-19-12-13/h1-9,12,21H,10-11H2,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAZIRFLPJBLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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